molecular formula C13H19BO2S B2960825 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223033-79-0

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2960825
M. Wt: 250.16
InChI Key: UUGGEKVAYXXDAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the type of reaction, and the physical conditions required for the reaction .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Mechanistic Insights and Stereoselectivity in Asymmetric Simmons-Smith Cyclopropanation

Research has elucidated the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation using Charette chiral dioxaborolane ligands. This process is pivotal for constructing enantiomerically enriched cyclopropanes. Density Functional Theory (DFT) calculations have revealed the transformation of monomeric iodomethylzinc allyloxide into a chiral zinc/ligand complex under the influence of Charette chiral dioxaborolane ligand, highlighting the role of torsional and allylic strain, along with ring strain in the transition states, in influencing enantioselectivity and diastereoselectivity Tao Wang, Yong Liang, Zhi‐Xiang Yu, 2011.

Novel Reagent Development for Organic Synthesis

The compound has also been utilized in the development of new reagents for organic synthesis, such as the synthesis of cyclopropylmethylsilane-terminated Prins reaction products. This demonstrates the compound's utility in creating novel molecules with potential applications in material science and organic chemistry D. C. Braddock, A. Matsuno, 2004.

Electromaterials and Electrochromic Applications

Further research has explored the electrochemical and optical characterization of multielectrochromic copolymers, leveraging derivatives related to the dioxaborolane structure. This research underscores the potential of such compounds in the development of materials with significant applications in electrochromic devices, offering insights into their optical properties, stability, and electrochromic behavior E. Tutuncu, Merve Icli Ozkut, Burcu Balci, Hasan Berk, A. Cihaner, 2019.

Synthesis Methodologies and Material Applications

The compound is instrumental in synthesizing alkynylboronates, showcasing the versatility of dioxaborolane derivatives in facilitating reactions under mild conditions, thus broadening the scope of their application in synthetic organic chemistry and material sciences H. Brown, C. Roy, R. Soundararajan, 1997.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity information, safety precautions that should be taken when handling the compound, and first aid measures for exposure .

properties

IUPAC Name

2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGEKVAYXXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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